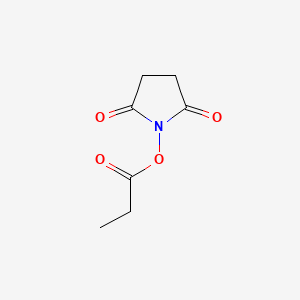

N-succinimidyl propionate

Description

The exact mass of the compound this compound is 171.05315777 g/mol and the complexity rating of the compound is 220. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO4/c1-2-7(11)12-8-5(9)3-4-6(8)10/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AASBXERNXVFUEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00952712 | |

| Record name | 1-(Propanoyloxy)pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00952712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30364-55-7, 862415-66-5 | |

| Record name | N-(Propionyloxy)succinimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30364-55-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Succinimidyl propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030364557 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Propanoyloxy)pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00952712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dioxopyrrolidin-1-yl propanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 862415-66-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

N Succinimidyl Propionate in Advanced Chemical Biology and Bioconjugation

Theoretical Frameworks and Mechanistic Considerations of Succinimidyl Ester Reactivity

The reactivity of N-succinimidyl esters, including N-succinimidyl propionate (B1217596), is governed by a delicate balance of competing reactions and environmental factors. Understanding these theoretical and mechanistic aspects is crucial for optimizing bioconjugation protocols.

Aminolysis vs. Hydrolysis: Kinetic and Thermodynamic Aspects in Aqueous Media

In aqueous environments, the primary reaction of N-succinimidyl esters is aminolysis, where the ester reacts with a primary amine to form a stable amide bond. researchgate.netacademie-sciences.fr However, a competing reaction, hydrolysis, also occurs where the ester reacts with water. researchgate.netnih.govnih.gov This competition is a critical consideration in bioconjugation, as hydrolysis leads to the inactivation of the ester and reduces the efficiency of the desired conjugation. researchgate.netnih.govnih.gov

From a kinetic standpoint, the rate of aminolysis is generally much faster than the rate of hydrolysis, which allows for effective acylation of primary amines even in aqueous solutions. academie-sciences.fr However, the rate of hydrolysis increases significantly with pH. thermofisher.com Studies have shown that the heterogeneous aminolysis rate constant can be significantly lower than the heterogeneous hydrolysis rate constant under certain conditions, suggesting that in some scenarios, particularly with low protein concentrations, physical adsorption may be more prevalent than covalent linkage. researchgate.netnih.govacs.org

Thermodynamically, the aminolysis reaction is more favorable than hydrolysis. mdpi.com The Gibbs free energy change (ΔG) for the reaction of N-hydroxysuccinimide (NHS) esters with amines is significantly negative, indicating a spontaneous and favorable process. mdpi.com While hydrolysis is also a possible side reaction, the thermodynamic preference for aminolysis drives the conjugation process. mdpi.com

Influence of pH on Reaction Efficiency and Selectivity in N-Succinimidyl Propionate Bioconjugation

The pH of the reaction medium is a critical parameter that significantly influences both the efficiency and selectivity of bioconjugation reactions involving this compound. nih.govnih.govthermofisher.com The reaction between an N-succinimidyl ester and a primary amine is most efficient at a slightly alkaline pH, typically between 7.2 and 9. researchgate.netthermofisher.com This is because the reactivity of primary amines as nucleophiles is dependent on them being in a deprotonated state. nih.gov

The pH also plays a role in the selectivity of the labeling. At higher pH values, N-succinimidyl esters tend to react preferentially with the ε-amino groups of lysine (B10760008) residues. researchgate.net In contrast, at lower, slightly acidic pH values, they can show increased selectivity for the α-amino group of the N-terminus of a protein or peptide, as most lysine ε-amino groups will be protonated and less reactive. researchgate.net While some studies have suggested that NHS esters might preferably label tyrosine residues at pH 6.0, others have found that the specificity for lysine residues is not significantly affected by pH changes between 4.0 and 7.5. nih.govacs.org

| pH Level | Effect on this compound Bioconjugation |

| Slightly Acidic (e.g., pH 6.0) | Favors specific modification of N-terminal α-amino groups as lysine ε-amino groups are mostly protonated. researchgate.net Hydrolysis rate of the ester is decreased. nih.gov |

| Neutral to Slightly Alkaline (pH 7.2-8.5) | Optimal range for efficient reaction with primary amines. thermofisher.com Balances amine reactivity and ester stability. |

| Alkaline (e.g., pH 8.6 and above) | Increases the rate of hydrolysis, significantly reducing the half-life of the NHS ester and decreasing conjugation efficiency. thermofisher.com |

Role of Steric Hindrance and Solvent Polarity in this compound Coupling Reactions

Steric hindrance can play a significant role in the efficiency of this compound coupling reactions. The accessibility of the target amine group on the biomolecule is crucial for the reaction to occur. nih.gov Bulky groups near the amine can impede the approach of the this compound molecule, thereby reducing the reaction rate. This is a key consideration in protein labeling, where the three-dimensional structure of the protein can make some amine groups more accessible than others. thermofisher.com Longer spacer arms on crosslinkers can help to overcome some steric hindrance by providing greater flexibility. thermofisher.com

The polarity of the solvent also influences the reaction. While many bioconjugation reactions with N-succinimidyl esters are performed in aqueous buffers, the use of organic co-solvents can sometimes be necessary, especially for less water-soluble reagents. thermofisher.com The polarity of the solvent can affect the solubility of the reactants and the stability of the transition state, thereby influencing the reaction rate. For instance, some studies have noted a disproportionate decrease in the catalyzed versus the uncatalyzed reaction path when changing from a nonaqueous to an aqueous solvent system for the aminolysis of N-hydroxysuccinimide esters. mst.edu

Computational Chemistry Approaches to Elucidate Reaction Pathways

Computational chemistry provides powerful tools for understanding the intricate details of reaction pathways in N-succinimidyl ester chemistry. researchgate.netmdpi.comresearchgate.net Density Functional Theory (DFT) calculations, for example, have been employed to investigate the energies of gas-phase complexes and elucidate the thermodynamics of both aminolysis and hydrolysis reactions. mdpi.com

These computational studies have helped to explain experimental observations regarding the reactivity of different activated esters. For example, calculations have shown that the aminolysis of N-hydroxysuccinimide acetate (B1210297) likely proceeds through a noncatalytic concerted pathway. chemrxiv.org This is attributed to the chemical nature of the N-hydroxysuccinimide moiety, where the formation of certain intermediate structures would be unfavorable. researchgate.netchemrxiv.org By modeling the transition states and reaction energy barriers, computational approaches can predict reactivity trends and provide insights that are valuable for designing more efficient bioconjugation strategies. researchgate.netchemrxiv.org

Strategies for Targeted Bioconjugation and Derivatization using this compound

The amine-reactive nature of the N-succinimidyl ester moiety is the cornerstone of its application in targeted bioconjugation and derivatization.

Amine-Reactive Bioconjugation via N-Succinimidyl Ester Moiety

This compound and other N-succinimidyl esters are widely used for their ability to react specifically with primary amines (–NH2) to form stable amide bonds. ontosight.aiontosight.airesearchgate.netacs.org These primary amines are found at the N-terminus of polypeptide chains and on the side chain of lysine residues, making them readily available targets on proteins and peptides. researchgate.netthermofisher.com

The general strategy for amine-reactive bioconjugation involves reacting the N-succinimidyl ester with the biomolecule in a buffered aqueous solution, typically at a pH between 7.2 and 8.5. thermofisher.com This pH range ensures that a sufficient concentration of the primary amines are in their reactive, deprotonated form. nih.gov The reaction releases N-hydroxysuccinimide as a byproduct, which can be easily removed through techniques like dialysis or desalting. thermofisher.com

This method is employed in a vast array of applications, including:

Protein and Peptide Labeling: Attaching fluorescent dyes, biotin, or other reporter molecules to proteins and peptides for detection, imaging, and quantification. ontosight.aiontosight.ainih.gov

Peptide Synthesis: Forming peptide bonds between amino acids. ontosight.aiacademie-sciences.fr

Immobilization: Attaching biomolecules to surfaces for applications such as biosensors and microarrays. ontosight.aiacs.orgnih.gov

Crosslinking: Linking two or more biomolecules together to study their interactions. wikipedia.orgkorambiotech.com

| Application | Description |

| Protein/Peptide Labeling | Covalent attachment of tags (e.g., fluorescent dyes, biotin) for visualization and analysis. ontosight.aiontosight.ai |

| Peptide Synthesis | Formation of amide bonds to construct peptide chains. ontosight.aiacademie-sciences.fr |

| Biomolecule Immobilization | Anchoring of proteins, peptides, or nucleic acids to solid supports. ontosight.aiacs.orgnih.gov |

| Crosslinking Studies | Investigation of protein-protein interactions by covalently linking interacting partners. wikipedia.orgkorambiotech.com |

Site-Specific Labeling of Peptides and Proteins

The ability to selectively modify peptides and proteins is crucial for understanding their function, tracking their localization within cells, and creating targeted therapeutic agents. This compound-based reagents provide a powerful tool for achieving such site-specific labeling. The reaction between the NHS ester and a primary amine forms a stable amide bond, effectively linking the propionate-containing molecule to the protein. ontosight.aiacademie-sciences.fr

Lysine Residue Modification

Lysine residues, with their solvent-accessible ε-amino groups, are abundant on the surface of most proteins and represent common targets for modification with NHS esters. rsc.orgmdpi.com This approach has been widely employed for various bioconjugation purposes. For example, N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP) has been used to modify lysine residues on the plant protein gelonin. nih.gov This modification introduces a pyridyldithio group, which can then be used for subsequent conjugation reactions. nih.gov Similarly, L-alanine dehydrogenase has been inactivated by modification of a critical lysine residue with SPDP, allowing for the identification of this residue within the enzyme's active site. merckmillipore.com However, a significant challenge with targeting lysine residues is the potential for heterogeneity, as multiple lysines can be modified, leading to a mixture of products with varying degrees of labeling. rsc.org

Conjugation to Nanoparticles and Solid Supports

The functionalization of nanoparticles and solid supports with biomolecules is a cornerstone of modern nanotechnology and diagnostics. This compound derivatives are instrumental in this process, enabling the covalent attachment of proteins, peptides, and other ligands to various surfaces. ontosight.ainih.gov

Gold Nanoparticles

Gold nanoparticles (AuNPs) are widely used in biomedical applications due to their unique optical properties and biocompatibility. scielo.org.zanih.gov this compound derivatives, particularly those containing a thiol group, are frequently used to functionalize AuNPs. scielo.org.zaajol.info For example, N-succinimidyl 3-(2-pyridyldithio) propionate (SPDP) can be used to link thiol-modified oligonucleotides to PEGylated gold nanoparticles. scielo.org.zaajol.info This strategy allows for the creation of multifunctional nanocarriers for applications like gene delivery. ajol.info The SPDP linker contains a disulfide bond that is stable in the extracellular environment but can be cleaved by reducing agents within the cell, allowing for the release of the payload. ajol.info

Biosensor Surface Functionalization

The performance of biosensors relies heavily on the effective immobilization of biorecognition molecules, such as antibodies, onto the sensor surface. nih.govsci-hub.se this compound derivatives play a crucial role in the functionalization of these surfaces. nih.govsci-hub.se For instance, dithiobis(succinimidyl propionate) (DTSP) can be used to modify gold surfaces, creating a layer of N-succinimidyl-3-thiopropionate (NSTP). nih.gov This activated surface can then react with the amino groups of enzymes like horseradish peroxidase, covalently immobilizing them for the development of hydrogen peroxide biosensors. nih.gov Another approach involves using the heterobifunctional cross-linker SPDP to link antibodies to an aminosilanized sensor surface for the detection of bacteria. nih.gov This method allows for the regeneration of the sensor surface by cleaving the disulfide bond, enabling repetitive use. nih.gov

Heterobifunctional this compound Derivatives in Cross-linking Strategies

Heterobifunctional cross-linkers possess two different reactive groups, allowing for sequential conjugation reactions and minimizing the formation of unwanted homodimers. nih.govresearchgate.net Many of these cross-linkers incorporate an N-succinimidyl ester as one of the reactive moieties. These reagents are invaluable for creating specific and well-defined bioconjugates. nih.gov

Several widely used heterobifunctional cross-linkers containing an this compound or similar succinimidyl ester moiety include:

N-Succinimidyl 3-(2-pyridyldithio)propionate (SPDP) : This reagent features an NHS ester and a pyridyldithio group. The NHS ester reacts with primary amines, while the pyridyldithio group reacts with sulfhydryl groups to form a cleavable disulfide bond. nanocs.netcymitquimica.com SPDP is commonly used for protein-protein conjugation and for introducing thiol groups into proteins. nanocs.netvwr.com

Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) : SMCC contains an NHS ester and a maleimide (B117702) group. wikipedia.org The NHS ester targets primary amines, and the maleimide group reacts specifically with sulfhydryl groups to form a stable thioether linkage. wikipedia.orgcephamls.com SMCC is frequently used in the preparation of antibody-drug conjugates. wikipedia.org

N-Succinimidyl Iodoacetate (SIA) : SIA is a heterobifunctional cross-linker with an NHS ester and an iodoacetyl group. proteochem.comscbt.com It is one of the shortest cross-linkers available, reacting with amines and sulfhydryls. proteochem.comproteochem.com

These heterobifunctional reagents allow for controlled, multi-step conjugation procedures. For example, a protein can first be reacted with the NHS ester of SMCC, and after removing the excess cross-linker, the maleimide-activated protein can then be specifically conjugated to a second protein or molecule containing a free sulfhydryl group. korambiotech.com This approach is essential for constructing complex bioconjugates with defined stoichiometry and connectivity.

Table of Research Findings on this compound Derivatives

| Derivative | Application | Key Finding | Reference |

|---|---|---|---|

| [³H]this compound ([³H]NSP) | N-terminal labeling of neuromedin S | Achieved selective tritium (B154650) labeling at the N-terminal Ile-1 with a molar activity of 90 Ci/mmol. | nih.gov |

| N-Succinimidyl 3-(2-pyridyldithio)propionate (SPDP) | Modification of gelonin | Modification of lysine residues with SPDP impacted the immunoreactivity and ribosome-inactivating property of the protein. | nih.gov |

| Dithiobis(succinimidyl propionate) (DTSP) | H₂O₂ biosensor development | Enabled the covalent immobilization of horseradish peroxidase on a gold surface for peroxide detection. | nih.gov |

| N-Succinimidyl 3-(2-pyridyldithio)propionate (SPDP) | Functionalization of gold nanoparticles | Used to create a cleavable linkage for attaching thiol-modified RNA to PEGylated gold nanoparticles for gene delivery. | scielo.org.zaajol.info |

| Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) | Antibody-drug conjugates | A key reagent in the preparation of targeted anticancer agents like trastuzumab emtansine. | wikipedia.org |

Disulfide-containing this compound Reagents (e.g., SPDP, N-SNAP, DSP)

Disulfide-containing this compound reagents are a class of crosslinking agents integral to the fields of chemical biology and bioconjugation. These reagents characteristically feature an N-hydroxysuccinimide (NHS) ester at one end, which reacts with primary amines, and a disulfide bond within their structure. This disulfide bond provides a cleavable linkage, a crucial feature for many applications. Notable examples of these reagents include N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP), and Dithiobis(succinimidyl propionate) (DSP), also known as Lomant's Reagent. researchgate.netias.ac.inplos.orgnih.gov

SPDP is a heterobifunctional crosslinker, containing both an amine-reactive NHS ester and a sulfhydryl-reactive pyridyldithiol group. proteochem.comnanocs.net This allows for the conjugation of amine-containing molecules to sulfhydryl-containing molecules. fishersci.at The reaction of the pyridyldithiol group with a sulfhydryl releases pyridine-2-thione, a byproduct that can be measured spectrophotometrically at 343 nm to monitor the reaction progress. axispharm.com DSP, on the other hand, is a homobifunctional crosslinker with NHS esters at both ends of a spacer arm that contains a disulfide bond. cellsystemsbiology.com This makes it suitable for crosslinking primary amine groups within or between proteins. ias.ac.in Due to their hydrophobic nature, both SPDP and DSP are cell-permeable, enabling the crosslinking of intracellular proteins. ias.ac.inglpbio.com

Thiol-cleavable Linkages

A key feature of disulfide-containing this compound reagents is the presence of a disulfide bond in the spacer arm, which can be cleaved by reducing agents. cellsystemsbiology.com This reversibility is a significant advantage in many bioconjugation applications. The disulfide bond can be broken by treatment with thiol-containing reagents such as dithiothreitol (B142953) (DTT) or 2-mercaptoethanol. axispharm.com

This cleavage allows for the separation of crosslinked molecules, which is particularly useful in techniques like affinity purification and mass spectrometry. For instance, after capturing a protein complex using a crosslinker, the complex can be treated with a reducing agent to release the interacting partners for subsequent analysis. ias.ac.in The ability to cleave the crosslinker under mild conditions is essential for preserving the integrity of the biomolecules of interest. axispharm.com This property has been instrumental in the development of immunotoxins, where the release of a toxin from an antibody is triggered by the reducing environment inside a target cell. korambiotech.com

Applications in Protein-Protein Interaction Studies

Disulfide-containing this compound reagents, particularly DSP, are widely used to study protein-protein interactions (PPIs). researchgate.netabcam.com Many PPIs are transient or have low affinity, making them difficult to detect using traditional methods like co-immunoprecipitation, as the interactions may not survive the lysis and washing steps. researchgate.netplos.orgnih.gov

Chemical crosslinking with reagents like DSP stabilizes these weak or transient interactions by forming covalent bonds between interacting proteins in vivo before cell lysis. plos.orgnih.gov Because DSP is cell-permeable, it can be added directly to living cells to capture protein complexes in their native environment. ias.ac.innih.gov The 12 Å spacer arm of DSP links primary amine groups (primarily on lysine residues) of proteins that are in close proximity. ias.ac.inplos.org

After cell lysis and immunoprecipitation of the protein of interest, the crosslinked interacting partners are co-precipitated. The cleavable disulfide bond in DSP then allows for the release of the binding partners from the complex by treatment with a reducing agent. nih.gov These released proteins can then be identified by techniques such as mass spectrometry or Western blotting, enabling the identification of novel interaction partners that would otherwise be missed. researchgate.netabcam.com

Maleimide-containing this compound Reagents

Maleimide-containing this compound reagents are heterobifunctional crosslinkers that play a significant role in bioconjugation. chemicalbook.com These reagents possess two different reactive groups: an N-hydroxysuccinimide (NHS) ester and a maleimide group. The NHS ester reacts with primary amines (like the side chain of lysine residues or the N-terminus of a protein), while the maleimide group specifically and efficiently reacts with sulfhydryl groups (from cysteine residues) to form a stable thioether bond. chemicalbook.com

This dual reactivity allows for the specific and controlled conjugation of two different molecules. A common strategy involves reacting the NHS ester with a carrier protein to create a maleimide-activated protein. This intermediate can then be purified and subsequently reacted with a sulfhydryl-containing molecule, such as a peptide or a small molecule drug. chemicalbook.com An example of such a reagent is N-Succinimidyl 3-maleimidopropionate. chemicalbook.comnih.gov The stability of the resulting thiosuccinimide linkage has been a subject of research, with efforts to design new maleimide reagents that form more robust bioconjugates. nih.gov

Photoactivatable this compound Derivatives (e.g., N-SNAP)

Photoactivatable this compound derivatives represent another class of crosslinking agents that offer temporal control over the crosslinking reaction. One such example is PC SPDP, which is a photocleavable linker that contains an SPDP moiety. broadpharm.com These reagents typically incorporate a photolabile group within their structure. Upon exposure to light of a specific wavelength, this group is cleaved, generating a reactive species that can then form a covalent bond with a nearby molecule. This feature allows for precise control over when and where the crosslinking occurs, enabling researchers to study dynamic molecular interactions in living systems.

Radiolabeling Methodologies Involving this compound

This compound and its derivatives are valuable tools for radiolabeling biomolecules, particularly proteins and peptides. The NHS ester group of these reagents reacts with primary amines on the target molecule to form a stable amide bond, thereby attaching the radiolabeled propionate group. This method provides a means to introduce a radioactive isotope, such as tritium (³H) or carbon-14 (B1195169) (¹⁴C), into a biomolecule for various applications, including radioreceptor binding assays and metabolic tracking. nih.govacs.orgrsc.org

Tritium Labeling with N-Succinimidyl-[2,3-3H]-propionate (3H-NSP)

N-Succinimidyl-[2,3-³H]-propionate (³H-NSP) is a widely used reagent for introducing a tritium label into proteins and peptides. nih.govbiologists.com This low molecular weight reagent reacts with primary amino groups, such as the N-terminus and the ε-amino group of lysine residues, under mild pH conditions (typically pH 7-8). nih.govbiologists.com The resulting tritiated proteins can be produced with high specific activities. nih.gov

This labeling method offers several advantages. Tritium is a beta-emitting isotope with a long half-life (approximately 12.3 years), which avoids the need for frequent relabeling. nih.govchelatec.com The low energy of the beta particles emitted by tritium also poses a lower radiation hazard compared to gamma-emitting isotopes like iodine-125. nih.gov Furthermore, the small size of the propionate group is less likely to significantly alter the biological activity of the labeled protein compared to larger labels. biologists.com

³H-NSP has been successfully used to label a variety of proteins and peptides, including histones, antibodies, and neuropeptides like neuromedin S. nih.govacs.orgnih.govnih.gov Studies have shown that antibodies labeled with ³H-NSP retain their functional activity. nih.gov In the case of neuromedin S, tritium labeling was achieved at the N-terminal isoleucine residue, and the resulting labeled peptide was shown to be comparable to the unlabeled version in in vitro assays. nih.govacs.orgresearchgate.net The labeled biomolecules can be detected with high sensitivity using techniques like fluorography after gel electrophoresis. nih.govbiologists.com

Table of Labeled Proteins and Peptides with ³H-NSP

| Biomolecule | Labeled Residue(s) | Application | Reference |

|---|---|---|---|

| Calf Thymus Histones | Primary amines | Protein analysis | nih.gov |

| Calf Thymus Nonhistone Proteins | Primary amines | Protein analysis | nih.gov |

| Chironomus thummi Salivary Gland Proteins | Primary amines | Protein analysis | nih.gov |

| Immunoglobulins | Primary amines | Indirect binding assays | nih.gov |

| Monoclonal Antibodies | Primary amines | Detection and analysis | nih.gov |

| Neuromedin S (NMS) | N-terminal Isoleucine | Radioreceptor binding assays, metabolic tracking | nih.govacs.orgresearchgate.net |

| α-Bungarotoxin | Primary amines | Biological property studies | nih.gov |

Radiochemical Purity and Molar Activity Considerations

The utility of a radiolabeled compound is fundamentally dependent on its radiochemical purity and molar activity. High radiochemical purity ensures that the detected radioactivity corresponds to the molecule of interest, while high molar activity allows for the detection of low-abundance targets. This compound can be labeled with various isotopes, such as tritium ([³H]) and carbon-14 ([¹⁴C]), to achieve properties suitable for diverse experimental needs.

Commercially available radiolabeled this compound preparations typically feature high specifications. For instance, [³H]this compound is available with a molar activity greater than 80 Ci/mmol and a radiochemical purity of at least 97%. moravek.comnovandi.se Similarly, carbon-14 labeled versions are produced with high purity and specific activities. moravek.com In specific synthesis campaigns, tritium-labeled NSP with a molar activity of 90 Ci/mmol has been utilized, resulting in a final labeled peptide with the same high molar activity and a radiochemical purity exceeding 95%. nih.govacs.orgresearchgate.net

Table 1: Properties of Radiolabeled this compound Variants

| Isotope Label | Compound | Molar Activity | Radiochemical Purity | Source(s) |

|---|---|---|---|---|

| Tritium-3 | [propionate-2,3-³H]this compound | 40-80 Ci/mmol | ≥ 97% | moravek.com |

| Tritium-3 | [³H]this compound | >80 Ci/mmol | - | novandi.se |

| Tritium-3 | [³H]this compound | 90 Ci/mmol | >95% (in final conjugate) | nih.govacs.orgresearchgate.net |

| Carbon-14 | [1,2-¹⁴C]this compound | ≥ 50 mCi/mmol | ≥ 98% | moravek.com |

Impact of Labeling on Biological Activity and Conformation of Biomolecules

A critical consideration when labeling biomolecules is the potential for the label or the conjugation process to alter the molecule's structure and biological function. The modification of primary amines with the relatively small propionate group via NSP is often well-tolerated.

Studies involving the labeling of the neuropeptide Neuromedin S (NMS) with [³H]this compound provide a clear example. nih.govacs.org Derivatization of the three primary amines in the peptide (Ile-1, Lys-15, and Lys-16) was investigated. nih.govacs.orgresearchgate.net Subsequent in vitro assays demonstrated that the propionyl-modified NMS derivatives were functionally comparable to the unlabeled peptide, irrespective of the labeling position or the number of attached labels. nih.govacs.orgresearchgate.net Furthermore, molecular simulations confirmed that the potential labeling sites were situated outside the receptor's binding region, providing a structural basis for the preserved activity. nih.govacs.org This indicates that the addition of a propionate moiety via NSP did not significantly impact the peptide's conformation or its ability to bind to its target receptor. nih.govacs.org

Applications in Biodistribution and Metabolic Pathway Studies

Radiolabeling with this compound is an essential tool for elucidating the fate of biomolecules in vitro and in vivo. researchgate.net The resulting radiolabeled compounds are invaluable for biodistribution studies, receptor binding assays, and monitoring metabolic pathways. nih.govacs.orgresearchgate.net The need for such studies is high, as the labeling process itself can potentially alter pharmacokinetic properties. acs.org

The use of tritium-labeled NMS, prepared via conjugation with [³H]NSP, enables new investigations to characterize the peptide and its ligands. nih.govacs.org Similarly, carbon-14 labeled linkers like N-succinimidyl-3-maleimidopropionate are synthesized specifically for disposition and placental transfer studies of larger, complex biologics such as PEGylated proteins and Adnectins. nih.govresearchgate.netresearchgate.net These studies are crucial for understanding how biotherapeutics are distributed, metabolized, and cleared from the body.

Iodine Labeling with N-Succinimidyl-3-(4-hydroxy-3-iodophenyl)propionate (Bolton-Hunter Reagent) and Related Agents

For applications requiring radioiodine, such as single-photon emission computed tomography (SPECT) or positron emission tomography (PET), indirect labeling methods are often preferred. mdpi.com The Bolton-Hunter reagent , N-succinimidyl-3-(4-hydroxy-3-iodophenyl)propionate, is a widely used prosthetic group for this purpose. mdpi.com This reagent allows for the radioiodination of an activated ester, which is then conjugated to primary amino groups (e.g., on lysine residues or the N-terminus) of a protein or peptide. mdpi.comrevvity.com This two-step, non-oxidative technique is less harsh on sensitive biomolecules compared to direct iodination methods. revvity.com

Comparison with Direct Iodination Methods

Direct iodination methods, such as those using Chloramine-T or IODO-GEN®, label tyrosine and sometimes histidine residues directly on the biomolecule. nih.gov While effective, these methods can involve harsh oxidizing conditions that may damage the protein and compromise its biological activity. mdpi.comnih.gov

The Bolton-Hunter method offers a milder alternative that often results in superior preservation of the biomolecule's function. In a radioimmunoassay for prostatic acid phosphatase, the label prepared using the Bolton-Hunter reagent showed "substantially higher immunoreactivity" than one prepared using the direct Chloramine-T method. nih.gov Similarly, when labeling Annexin V, the Bolton-Hunter protocol achieved a higher labeling efficiency (40%) compared to a direct method using IODO-BEADS (<30%). snmjournals.org Although some studies report lower yields for the Bolton-Hunter method compared to direct techniques for specific peptides, the preservation of immunoreactivity and biological function is often the more critical parameter. nih.govnih.gov

Table 2: Comparison of Iodination Methods

| Method | Target Residue | Conditions | Key Advantages | Key Disadvantages | Source(s) |

|---|---|---|---|---|---|

| Direct (e.g., Chloramine-T, IODO-GEN®) | Tyrosine, Histidine | Oxidative | Simpler, one-step reaction | Harsh conditions can damage protein; potential for rapid in vivo deiodination | mdpi.comnih.govnih.govsnmjournals.org |

| Indirect (Bolton-Hunter Reagent) | Lysine, N-terminus | Non-oxidative | Milder, preserves immunoreactivity and biological activity; improved in vivo label stability | Two-step process; may have lower yield in some cases | mdpi.comrevvity.comnih.govsnmjournals.org |

In vivo Dehalogenation and Label Retention

A significant drawback of direct iodination of tyrosine residues is the susceptibility of the resulting product to rapid deiodination in vivo by dehalogenase enzymes. nih.govresearchgate.net This leads to the release of free radioiodine, which subsequently accumulates in the thyroid gland, complicating imaging studies and data interpretation. snmjournals.orgnih.gov

Labeling via the Bolton-Hunter reagent significantly improves label retention in vivo. researchgate.net Studies with labeled Annexin V showed that the directly iodinated protein was rapidly deiodinated, leading to significant activity accumulation in the thyroid. snmjournals.org In stark contrast, the Bolton-Hunter-labeled Annexin V showed no evidence of thyroid accumulation, indicating that it retains its label in vivo. snmjournals.org Paired-label biodistribution studies have confirmed these findings, demonstrating that thyroid uptake of an antibody labeled by the Bolton-Hunter method was only a fraction (7%) of that observed for the same antibody labeled directly with Iodogen. nih.gov This enhanced stability is attributed to the fact that the lysine conjugates are not subject to the same enzymatic cleavage that releases radioiodinated tyrosine. researchgate.net

Carbon-14 Labeling Approaches (e.g., N-succinimidyl-3-maleimidopropionate)

For certain applications, particularly disposition studies of biotherapeutics, carbon-14 is the radioisotope of choice due to its long half-life and the ability to be incorporated into the stable backbone of a molecule. N-succinimidyl-3-maleimidopropionate (BMPS) is a heterobifunctional cross-linker that contains both a succinimidyl ester (for reacting with amines) and a maleimide group (for reacting with sulfhydryls). nih.govresearchgate.net

Functional Analysis of this compound Conjugates

The conjugation of this compound (NSP) to biomolecules necessitates a thorough functional analysis to ensure that the resulting conjugate retains its desired biological properties. This involves assessing the biological activity, structural integrity, and in vitro and in vivo performance of the modified biomolecule.

Assessment of Retained Biological Activity Post-Conjugation

A critical aspect of bioconjugation is ensuring that the modification process does not significantly impair the biological activity of the protein or peptide. Several studies have demonstrated that conjugates formed using this compound and its derivatives can retain a high degree of biological function.

For instance, monoclonal antibodies linked to the anti-tumor protein neocarzinostatin (B611948) (NCS) using N-succinimidyl 3-(2-pyridyldithio)-propionate (SPDP), a related heterobifunctional reagent, retained both the reactivity of the antibody and the toxicity of the drug. nih.gov The resulting conjugate was significantly more toxic to antigen-bearing melanoma cells compared to free NCS, indicating that the targeted delivery preserved the drug's cytotoxic activity. nih.gov

In another study, the modification of the neuropeptide Neuromedin S (NMS) with NSP at various positions did not interfere with the peptide's binding to its receptor, NMUR2. acs.org Both in vitro functional assays (FLIPR) and competitive binding assays confirmed that the propionyl-modified NMS derivatives were comparable to the unlabeled peptide. acs.orgnih.gov This was attributed to the labeling positions being distant from the peptide-binding pocket. acs.org

Similarly, the conjugation of antisense oligonucleotides (ASOs) with NSP at the 3'-end resulted in molecules that maintained their ability to reduce Malat1 RNA levels in vitro, demonstrating that the modification did not hinder the desired target interaction. researchgate.net Furthermore, the use of N-succinimidyl 4-[18F]fluorobenzoate ([18F]SFB) to label RGD peptides for PET imaging resulted in a conjugate where the biological activity of the peptide was preserved. researchgate.net

However, the degree of conjugation can be a crucial factor. For molecules like antibodies or enzymes, a low to moderate degree of conjugation is often optimal to retain biological activity. thermofisher.comkorambiotech.com Excessive modification can lead to a loss of function. google.com Therefore, controlling the reaction stoichiometry is essential to achieve a balance between labeling efficiency and the preservation of biological activity. researchgate.net

The following table summarizes findings from various studies on the retained biological activity of NSP and related conjugates:

| Biomolecule | Conjugating Agent | Key Finding | Reference |

| Monoclonal Antibody | N-succinimidyl 3-(2-pyridyldithio)-propionate (SPDP) | Conjugate retained antibody reactivity and drug toxicity. | nih.gov |

| Neuromedin S (NMS) | This compound (NSP) | Modified NMS derivatives showed comparable receptor binding and functional activity to unlabeled NMS. | acs.orgnih.gov |

| Antisense Oligonucleotides (ASOs) | This compound (NSP) | NSP-conjugated ASOs effectively reduced target RNA levels. | researchgate.net |

| RGD Peptide | N-succinimidyl 4-[18F]fluorobenzoate ([18F]SFB) | The biological activity of the RGD peptide was preserved post-conjugation. | researchgate.net |

| Erythropoietin (EPO) | N-succinimidyl 3-(2-pyridyldithio) propionate (SPDP) | Modification with SPDP was used to create derivatives with potentially altered biological activity. | google.com |

Structural Integrity and Conformational Changes of Modified Biomolecules

The covalent attachment of NSP to a biomolecule can potentially alter its three-dimensional structure, which in turn can affect its function. Therefore, it is crucial to assess the structural integrity and any conformational changes post-conjugation.

This compound reacts with primary amines, such as the N-terminus of a polypeptide chain and the side chain of lysine residues. thermofisher.com Since these amines are typically located on the outer surface of proteins due to their positive charge at physiological pH, conjugation is often possible without causing significant denaturation of the protein structure. thermofisher.com

However, the neutralization of the positive charge on lysine residues upon conjugation can impact the protein's properties. plos.org This change in charge can influence interactions with other molecules and surfaces.

Molecular simulations have been used to predict the impact of NSP conjugation on protein structure. For Neuromedin S, simulations confirmed that the possible labeling positions were located outside the binding region of its receptor, NMUR2, which correlated with the observed retention of functional activity. acs.orgnih.gov

It is important to note that even small modifications can potentially induce conformational changes. plos.orgharvard.edu Techniques like mass spectrometry can be employed to map the modification sites and infer structural changes. nih.gov The extent of modification can indicate whether specific amino acids are involved in a conformational change or are located near a ligand-binding site. nih.gov

The table below outlines research related to the structural effects of NSP conjugation:

| Biomolecule | Key Finding on Structural Integrity | Technique(s) Used | Reference |

| General Proteins | Primary amines on the surface are accessible for conjugation, often without denaturing the protein structure. | General bioconjugation principles | thermofisher.com |

| Hemoglobin | Acylation-based PEGylation neutralizes the positive charge on surface amino groups, creating a more negatively charged protein. | PEGylation with SPA PEG | nih.gov |

| Neuromedin S (NMS) | Molecular simulations showed that NSP labeling positions were outside the receptor binding pocket. | Molecular Simulation | acs.orgnih.gov |

In vitro and In vivo Evaluation of Conjugate Performance

The ultimate test of an NSP-conjugate's utility lies in its performance in both laboratory-based (in vitro) and living organism (in vivo) settings. These evaluations provide critical data on the conjugate's stability, efficacy, and pharmacokinetic properties.

In vitro Evaluation:

In vitro studies are essential for the initial characterization of NSP conjugates. For example, the stability of antibody-drug conjugates (ADCs) can be assessed by monitoring the release of the drug from the antibody over time. nih.gov In the case of monoclonal antibody-neocarzinostatin conjugates, in vitro assays demonstrated a significantly higher toxicity towards antigen-bearing cells compared to cells lacking the antigen, highlighting the specific targeting and efficacy of the conjugate. nih.gov

Size-exclusion chromatography (SEC) is a common technique used to analyze the purity and identify any aggregation or degradation of modified antibodies. plos.org For instance, SEC analysis of antibodies modified with NSP showed a single main peak, indicating that the conjugation process did not induce significant fragmentation or aggregation. plos.org

The table below presents a selection of in vitro findings for NSP-modified biomolecules:

| Biomolecule/System | In Vitro Finding | Methodology | Reference |

| Monoclonal Antibody-Neocarzinostatin Conjugate | ~100 times more toxic to antigen-bearing cells than free drug. | Cell viability assays (3H-thymidine uptake) | nih.gov |

| Modified Antibodies | Assessment of degradation, aggregation, and receptor affinity to predict in vivo behavior. | Size-exclusion chromatography (SEC), FcRn affinity, heparin interaction | researchgate.netplos.org |

| Neuromedin S (NMS) Conjugates | Propionyl-modified NMS showed comparable functional activity to unlabeled NMS. | Fluorometric Imaging Plate Reader (FLIPR) and competitive binding assays | acs.orgnih.gov |

| Nanoantigen-CpG Nanovaccines | Nanovaccines showed enhanced uptake by dendritic cells compared to individual components. | Flow cytometry and confocal microscopy | chinesechemsoc.org |

In vivo Evaluation:

In vivo studies provide the most relevant data on how a conjugate will perform in a complex biological system. For antibody-drug conjugates, in vivo evaluation in animal models is crucial to assess their stability in circulation and their ability to reach the target tissue. nih.gov Dual-radiolabeling strategies have been employed to simultaneously track both the antibody and the drug, providing valuable information on the conjugate's in vivo fate. nih.gov

In a study involving antisense oligonucleotides (ASOs), in vivo experiments in mice demonstrated that tritium-labeled ASOs conjugated via NSP-related methods exhibited similar pharmacokinetic behaviors to their unlabeled counterparts, indicating that the modification did not significantly alter their distribution and clearance. researchgate.net

The use of prosthetic groups like N-succinimidyl 3-(4-hydroxy-3-iodophenyl)propionate (Bolton-Hunter reagent) for radioiodination has been shown to improve the in vivo stability of the label compared to direct iodination methods. diva-portal.org This is critical for applications like in vivo imaging, where label stability directly impacts the quality of the results.

The following table summarizes key in vivo findings for conjugates utilizing NSP and related reagents:

| Biomolecule/System | In Vivo Finding | Animal Model/System | Reference |

| Dual-labeled Antibody-Drug Conjugates | Allowed for monitoring of both the cytotoxic payload and the antibody vector. | Mouse preclinical tumor models | nih.gov |

| Tritium-labeled Antisense Oligonucleotides (ASOs) | Labeled ASOs showed similar pharmacokinetic profiles to unlabeled ASOs. | Mice | researchgate.net |

| Radioiodinated Antibodies | Use of prosthetic groups improved in vivo stability of the radiolabel. | Not specified | diva-portal.org |

| Nanoantigen-CpG Nanovaccines | Nanovaccines demonstrated a preventive effect against tumor growth. | C57/BL6 mice | chinesechemsoc.org |

Synthesis and Characterization Methodologies for N Succinimidyl Propionate Derivatives

Synthetic Routes for N-Succinimidyl Propionate (B1217596) and its Analogs

The synthesis of N-succinimidyl propionate and its more complex analogs hinges on two primary strategies: the direct esterification of a propionate moiety with N-hydroxysuccinimide and the incorporation of heterobifunctional groups to create advanced crosslinkers.

Esterification with N-Hydroxysuccinimide

The foundational method for creating this compound derivatives is the activation of a carboxylic acid to form an active ester with N-hydroxysuccinimide (NHS). This reaction renders the propionate group highly susceptible to nucleophilic attack by primary amines, forming stable amide bonds. A common approach involves the use of a coupling agent, such as a carbodiimide (B86325), to facilitate the esterification. For instance, the synthesis of N-succinimidyl-(S)-2-(6-methoxynaphth-2-yl) propionate is achieved by reacting (S)-naproxen with N-hydroxysuccinimide in the presence of dicyclohexylcarbodiimide (B1669883) (DCC). nih.gov

Another effective method for synthesizing N-hydroxysuccinimide esters from carboxylic acids utilizes a combination of triphenylphosphine (B44618) (PPh₃), iodine (I₂), and triethylamine (B128534) (Et₃N). organic-chemistry.org This approach avoids the need for carbodiimide coupling agents and proceeds at room temperature, offering a simple and cost-effective route with a broad substrate scope that includes aromatic and aliphatic derivatives. organic-chemistry.org The general reaction scheme involves the activation of the carboxylic acid, which is then attacked by the N-hydroxysuccinimide.

These NHS esters are crucial for a variety of bioconjugation applications. nih.gov For example, they are widely used to label proteins and peptides, activate surfaces for immunoassays, and synthesize more complex molecules. nih.govd-nb.info

| Starting Material | Reagents | Product | Reference |

| (S)-Naproxen | N-hydroxysuccinimide, Dicyclohexylcarbodiimide | N-succinimidyl-(S)-2-(6-methoxynaphth-2-yl) propionate | nih.gov |

| Carboxylic Acids | Triphenylphosphine, Iodine, Triethylamine, N-hydroxysuccinimide | N-hydroxysuccinimide esters | organic-chemistry.org |

| Propionic Acid | N-hydroxysuccinimide, Coupling Agent | This compound | sigmaaldrich.com |

| Dithiobis(propionic acid) | N-hydroxysuccinimide, Coupling Agent | Dithiobis(succinimidyl propionate) (DSP) | nih.govacs.org |

Introduction of Heterobifunctional Moieties

To expand the utility of this compound, heterobifunctional moieties are often incorporated, creating crosslinkers with distinct reactive groups at either end of a spacer arm. These reagents are instrumental in preparing antibody-enzyme conjugates and other complex biomolecular assemblies. acs.orgnih.gov

A prominent example is N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP), a thiol-reactive crosslinker. acs.orgresearchgate.net The NHS ester end of SPDP reacts with primary amines on a biomolecule, while the 2-pyridyldithio group can react with a free thiol group on another molecule, forming a disulfide bond. researchgate.netresearchgate.netresearchgate.net This strategy has been successfully used to prepare protein-protein conjugates and to introduce thiol groups into proteins. researchgate.net

Another widely used heterobifunctional linker is succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC). In the synthesis of advanced crosslinkers, amino acids can be coupled with SMCC to introduce a maleimide (B117702) group, which is reactive towards thiols, alongside the amine-reactive NHS ester. acs.org

The synthesis of these heterobifunctional linkers often involves a multi-step process. For example, the synthesis can begin by coupling a protected amino acid to an anhydride (B1165640) or acid chloride to form a carboxy-functionalized intermediate. acs.org This intermediate is then further modified to introduce the second reactive group and finally activated as an NHS ester. acs.org The choice of the spacer arm, such as the 4,9-dioxa-1,12-dodecanediamine spacer, can influence the stability, solubility, and steric properties of the resulting conjugate. acs.org

| Heterobifunctional Linker | Reactive Groups | Application Example | Reference |

| N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP) | NHS ester (amine-reactive), 2-pyridyldithio (thiol-reactive) | Preparation of alkaline phosphatase-antibody conjugates | nih.govresearchgate.net |

| Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) | NHS ester (amine-reactive), Maleimide (thiol-reactive) | Synthesis of heterobifunctional cross-linkers with extended spacers | acs.org |

| Dithiobis(succinimidyl propionate) (DTSP) | NHS ester (amine-reactive), Disulfide (reducible for thiol exposure) | Immobilization of ferritin on gold substrates | nasa.govnih.gov |

| N-succinimidyl S-acetylthioacetate (SATA) | NHS ester (amine-reactive), Acetyl-protected thiol | Functionalization of quantum dots | researchgate.netresearchgate.net |

Analytical Techniques for Purity and Identity Confirmation of this compound Compounds

The confirmation of purity and structural identity of this compound derivatives is paramount for their effective application. A combination of chromatographic and spectroscopic methods is typically employed for this purpose.

Chromatographic Methods (e.g., HPLC, LC-MS/MS)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound compounds. sigmaaldrich.comsigmaaldrich.com Reversed-phase HPLC is commonly used to separate the target compound from starting materials and by-products. For instance, the synthesis of N-succinimidyl-(S)-2-(6-methoxynaphth-2-yl) propionate was monitored, and the final product was purified using this method. nih.gov The purity of commercial N-(Propionyloxy)succinimide is often specified as ≥95% by HPLC. sigmaaldrich.comsigmaaldrich.com

Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a valuable tool for the analysis of highly polar compounds like N-hydroxysuccinimide (NHS) and its derivatives, which are often difficult to retain on traditional reversed-phase columns. d-nb.info A HILIC-based HPLC method with UV detection has been developed for the quantification of NHS, allowing for the assessment of reagent purity and the monitoring of hydrolysis in NHS esters. d-nb.info

Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem Mass Spectrometry (LC-MS/MS) provide both separation and mass information, making them powerful tools for the identification and quantification of this compound derivatives and their conjugates. researchgate.netacs.org LC-MS is particularly useful for analyzing complex mixtures and confirming the molecular weight of the synthesized compounds. sigmaaldrich.comsigmaaldrich.com In metabolomics studies, LC-MS/MS methods have been developed for the targeted analysis of urinary biomarkers, demonstrating the sensitivity and specificity of this technique. researchgate.net

Spectroscopic Methods (e.g., IR, NMR, Mass Spectrometry)

Spectroscopic techniques provide detailed structural information, confirming the identity of the synthesized this compound compounds.

Infrared (IR) Spectroscopy is used to identify the characteristic functional groups present in the molecule. The presence of the succinimidyl ester can be confirmed by the characteristic carbonyl stretching frequencies. For surfaces modified with dithiobis(succinimidyl propionate) (DSP), IR spectroscopy is used to assess the structure and reactivity of the adlayers. nih.govacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy is an indispensable tool for the complete structural elucidation of this compound derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule. marioschubert.ch For example, the complete NMR assignment of succinimide (B58015) has been achieved, which aids in its detection and quantification in peptides and proteins. marioschubert.ch The chemical shifts of the protons and carbons in the succinimidyl ring and the propionate chain provide definitive proof of the compound's identity.

Mass Spectrometry (MS) is used to determine the molecular weight of the compound and to gain insights into its structure through fragmentation analysis. nih.gov High-resolution mass spectrometry (HR-MS) can provide highly accurate mass measurements, further confirming the elemental composition of the molecule. bohrium.com MS is also a critical tool in proteomics for analyzing proteins that have been modified with this compound-based crosslinkers. marioschubert.chnih.gov

Electrochemical Characterization of Surface-Modified Electrodes

When this compound derivatives are used to modify electrode surfaces for applications such as biosensors, electrochemical techniques are employed to characterize the modified surface.

Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS) are powerful methods for probing the properties of self-assembled monolayers (SAMs) formed by compounds like dithiobis(this compound) (DTSP) on gold electrodes. mdpi.comconicet.gov.ar CV can be used to study the electron transfer properties of the modified electrode and to monitor the binding of biomolecules to the surface. mdpi.com EIS provides information about the resistance and capacitance of the monolayer, which can be related to its packing density and defectiveness. mdpi.comconicet.gov.ar

The reductive desorption of thiol-based monolayers from gold surfaces, often studied by techniques like Differential Pulse Voltammetry (DPV) , can be used to estimate the surface coverage of the modifying agent. nih.govmdpi.com For instance, the surface coverage of N-succinimidyl-3-thiopropionate (NSTP) derived from DTSP was estimated from the charge consumed during its reductive desorption. nih.gov These electrochemical methods are crucial for understanding the interfacial properties of the modified electrodes and ensuring the successful immobilization of biomolecules for biosensing applications. nasa.govnih.gov

| Analytical Technique | Information Obtained | Example Application | Reference |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment, Separation of reaction components | Purity check of N-(Propionyloxy)succinimide | sigmaaldrich.comsigmaaldrich.com |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Molecular weight confirmation, Identification in complex mixtures | Analysis of N-glycan isomers | acs.org |

| Infrared (IR) Spectroscopy | Identification of functional groups (e.g., carbonyls) | Characterization of DSP monolayers on gold | nih.govacs.org |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural elucidation | Complete assignment of succinimide in peptides | marioschubert.ch |

| Mass Spectrometry (MS) | Molecular weight determination, Fragmentation analysis | Characterization of protein modifications | nih.gov |

| Cyclic Voltammetry (CV) | Electron transfer properties, Surface binding events | Characterization of lactate (B86563) biosensors | conicet.gov.ar |

| Electrochemical Impedance Spectroscopy (EIS) | Monolayer resistance and capacitance, Packing density | Study of SAM conformational rearrangements | mdpi.com |

Quality Control and Stability Assessment of this compound Reagents

The efficacy of this compound (NSP) and other N-hydroxysuccinimide (NHS) esters as bioconjugation reagents is critically dependent on their purity and stability. The primary reactive group, the NHS ester, is susceptible to environmental factors, which can lead to degradation of the reagent, the formation of impurities, and consequently, a reduction in the efficiency of conjugation reactions. Therefore, rigorous quality control and proper stability assessment are paramount for achieving reliable and reproducible results in protein labeling and other bioconjugation applications. rsc.org

Hydrolytic Stability and Storage Conditions

The rate of hydrolysis is highly dependent on pH. jyi.orginterchim.fr In acidic conditions (low pH), the primary amino groups on target molecules like proteins are protonated, which prevents the desired modification from occurring. lumiprobe.comwindows.net Conversely, as the pH increases into the alkaline range, the rate of NHS ester hydrolysis accelerates significantly. jyi.orginterchim.fr Studies have shown that for NHS esters, the hydrolysis side reaction becomes much more prevalent in more basic conditions, which can effectively prevent protein modification from occurring at exceptionally high pHs. jyi.org The optimal pH for the labeling of biomolecules with NHS esters is generally considered to be between 8.3 and 8.5, which provides a balance between the reactivity of the target amine and the stability of the ester. interchim.frlumiprobe.comwindows.net

To mitigate hydrolytic decomposition, stringent storage conditions are necessary. For long-term viability, this compound and other NHS esters should be stored as a solid, desiccated, and at low temperatures, such as -20°C. researchgate.netnovandi.se When stored under these dry conditions, NHS esters can be stable for months. rsc.org It is crucial to prevent exposure to moisture. rsc.orgresearchgate.net Before use, the container should be allowed to equilibrate to room temperature before opening to prevent water condensation from the air, which would hydrolyze the reagent. researchgate.net

For experimental use, stock solutions are typically prepared in anhydrous (water-free) organic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). interchim.frlumiprobe.comresearchgate.net These stock solutions should also be stored at low temperatures (e.g., -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles and moisture contamination. researchgate.netcloud-clone.commedchemexpress.com Aqueous solutions of NHS esters are not stable and should be used immediately after preparation. lumiprobe.com

| Parameter | Condition | Effect on Stability | Recommendation | Source(s) |

| pH | Low pH | Amine groups are protonated, preventing reaction. | Avoid acidic conditions for conjugation. | lumiprobe.com, windows.net |

| pH | Optimal pH (8.3-8.5) | Balances amine reactivity and ester stability. | Perform conjugation reactions in this pH range. | interchim.fr, lumiprobe.com |

| pH | High pH (>8.5) | Rate of hydrolysis increases significantly, reducing yield. | Avoid highly basic conditions. | jyi.org, interchim.fr |

| Moisture | Presence of water/humidity | Causes rapid hydrolysis of the NHS ester. | Store solid reagent over desiccant; use anhydrous solvents. | researchgate.net, rsc.org, jyi.org |

| Temperature | Ambient Temperature | Increased rate of decomposition. | Store at low temperatures. | nsp-specialty.com, novandi.se |

| Storage (Solid) | -20°C, under desiccant | Long-term stability (months). | Recommended for long-term storage of the powder. | researchgate.net, rsc.org, novandi.se |

| Storage (Solution) | -20°C to -80°C in anhydrous DMSO/DMF | Stable for 1-2 months when aliquoted. | Prepare small aliquots of stock solutions to minimize degradation. | researchgate.net, medchemexpress.com, lumiprobe.com |

Impact of Impurities on Conjugation Efficiency

The efficiency of conjugation reactions using this compound is directly correlated with the purity of the reagent. The presence of impurities can significantly reduce the yield of the desired bioconjugate. rsc.org These impurities can originate from the synthesis process or, more commonly, from the degradation of the reagent itself. rsc.orgmdpi.com

The most common impurity is the product of hydrolysis, which consists of N-hydroxysuccinimide (NHS) and the corresponding carboxylic acid (propionic acid). rsc.org The presence of these hydrolysis products means there is a lower concentration of the active, amine-reactive NSP available for the conjugation reaction. This can lead to suboptimal or failed labeling experiments. rsc.org Therefore, quality control of new or opened vials of NSP reagents is highly recommended to quantify the active ester content and its degradation products. rsc.org

Beyond simple hydrolysis products, other impurities can also interfere with conjugation. For instance, during the synthesis of NHS esters using carbodiimide coupling agents like dicyclohexylcarbodiimide (DCC), urea (B33335) byproducts can be formed, which may be challenging to remove completely during purification. mdpi.com Furthermore, some studies have shown that NHS esters can engage in non-canonical reactions with other nucleophilic amino acid side chains on proteins, such as those of cysteine, tyrosine, or threonine, potentially creating unstable linkages that can confound results. nih.gov

Research investigating the reaction of an NHS-ester with a mixture containing a primary amine-derivatized molecule and a non-derivatized impurity found that the impurity could also react with the NHS-ester, albeit at a lower rate. nih.gov This highlights that even impurities in the biomolecule being labeled can compete for the reagent, reducing the efficiency of the intended reaction and potentially leading to a heterogeneous product mixture. nih.gov The presence of a significant amount of an unlabeled peptide impurity in a commercial batch has also been shown to complicate the analysis of the final labeled product. acs.org Ultimately, the presence of impurities reduces the effective concentration of the active reagent, can lead to undesirable side reactions, and complicates the purification and characterization of the final conjugate. nih.govnih.gov

| Impurity Type | Source | Impact on Conjugation | Mitigation Strategy | Source(s) |

| Hydrolysis Products (N-hydroxysuccinimide, Propionic Acid) | Exposure to moisture/water | Reduces the concentration of active NSP, leading to lower conjugation yield. | Store reagent under dry, cold conditions; use anhydrous solvents. | rsc.org, jyi.org |

| Synthesis Byproducts (e.g., Urea) | Synthesis using carbodiimide coupling agents | Can be difficult to purify away from the final product; non-reactive but reduces purity. | Use high-purity reagents; employ robust purification methods post-synthesis. | mdpi.com |

| Non-derivatized Target Molecule | Incomplete prior derivatization of the biomolecule | Competes with the intended target for the NSP reagent, lowering specific labeling efficiency. | Purify the target biomolecule before conjugation; control impurity levels. | nih.gov |

| Products of Side Reactions | Reaction with non-target nucleophiles (e.g., Cys, Tyr) | Forms unintended, potentially unstable linkages, leading to product heterogeneity. | Optimize reaction conditions (especially pH) to favor amine reactivity. | nih.gov |

Applications of N Succinimidyl Propionate in Specialized Research Domains

Neuroscience and Axonal Transport Studies

The intricate network of neurons relies on the efficient transport of proteins and other essential materials along axons, a process known as axonal transport. The study of this process is crucial for understanding neuronal function and the pathogenesis of neurodegenerative diseases. N-succinimidyl propionate (B1217596) has been employed as a tool to label proteins within axons to track their movement.

Labeling of Neuronal Proteins for Transport Analysis

Researchers have utilized radiolabeled N-succinimidyl propionate to investigate the retrograde axonal transport of proteins. In one study, [3H]this compound was directly applied to the rat sciatic nerve. The subsequent observation of waves of radiolabeled proteins suggested the movement of these proteins along the axon nih.gov. Similarly, in a study involving the goldfish optic nerve, injection of N-succinimidyl [3H]propionate led to the time-dependent appearance of labeled protein in the ipsilateral retina and contralateral tectum, indicative of both retrograde and anterograde transport caymanchem.comnih.gov. Autoradiography confirmed the presence of the labeled material within the neuroplasm of retinal ganglion cells and their projections caymanchem.comnih.gov. The distinct patterns of labeled proteins arriving in the retina versus the tectum suggested specific transport processes rather than simple diffusion caymanchem.comnih.gov.

| Study System | Labeled Compound | Observation | Conclusion |

| Rat Sciatic Nerve | [3H]this compound | Waves of radiolabeled proteins were observed moving along the nerve. | Suggests retrograde axonal transport of labeled proteins. nih.gov |

| Goldfish Optic Nerve | N-succinimidyl [3H]propionate | Labeled proteins appeared in the retina (retrograde) and tectum (anterograde) over time. | Indicates specific anterograde and retrograde transport processes. caymanchem.comnih.gov |

Immunological Research and Targeted Therapies

The specificity of antibodies makes them ideal candidates for delivering therapeutic agents directly to target cells, such as cancer cells. This compound derivatives are instrumental in the development of these targeted therapies, as well as in the construction of sensitive diagnostic tools.

Antibody-Drug Conjugates (ADCs) and Immunotoxin Preparation

A key application of this compound derivatives is in the synthesis of antibody-drug conjugates (ADCs) and immunotoxins. These biopharmaceuticals combine a monoclonal antibody with a potent cytotoxic drug or toxin. The derivative N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP) is a widely used heterobifunctional crosslinker for this purpose researchgate.netnanocs.netproteochem.comthermofisher.com. SPDP contains an NHS ester that reacts with amine groups on the antibody and a pyridyldithio group that can react with a sulfhydryl group on the drug or toxin, creating a disulfide linkage researchgate.net. This disulfide bond is often designed to be cleavable within the target cell, releasing the cytotoxic agent. For instance, an immunotoxin was created by linking a monoclonal anti-Thy-1 antibody to the ribosome-inactivating protein gelonin using a disulfide bond, demonstrating high, antigen-specific toxicity to leukemia cells in vitro and in vivo nih.gov.

| Compound | Application | Mechanism | Example |

| N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP) | Antibody-Drug Conjugates (ADCs), Immunotoxins | Links antibodies to drugs/toxins via a cleavable disulfide bond. researchgate.net | Anti-Thy-1 antibody conjugated to gelonin for leukemia therapy. nih.gov |

| N-succinimidyl-S-acetylthioacetate (SATA) | Immunoliposomes | Used to couple monoclonal antibodies to drug-carrying liposomes. nih.gov | Coupling of anti-B16 melanoma antibodies to liposomes containing a cytostatic prodrug. nih.gov |

Immunosensor Development and Assay Design

Derivatives of this compound are also crucial in the fabrication of immunosensors for the detection of various analytes. Dithiobis(succinimidyl propionate) (DTSP) can be used to create a self-assembled monolayer on a gold electrode surface. This monolayer provides a stable platform for the covalent immobilization of antibodies nih.gov. For example, an electrochemical immunosensor for the detection of tumor necrosis factor-alpha (TNF-α) in undiluted serum was developed using a monoclonal antibody immobilized on a DTSP-functionalized gold electrode microarray bath.ac.uk. Similarly, a DTSP-modified gold micro-array electrode was used to create an ultrasensitive electrochemical immunosensor for cortisol nih.gov. Another application involved the development of an impedimetric immunosensor for the detection of nitrogen-fixing soil bacteria, where a specific antibody was immobilized on a dithiobis-succinimidyl propionate (DSP) self-assembled monolayer on a gold electrode acs.org. These sensors offer sensitive and rapid detection of target molecules nih.govbath.ac.uk.

Proteomics and Protein Interaction Analysis

Understanding how proteins interact with each other is fundamental to elucidating cellular processes. Chemical cross-linking coupled with mass spectrometry has emerged as a powerful technique for studying protein-protein interactions. This compound derivatives, such as Dithiobis(succinimidyl propionate) (DSP) and Disuccinimidyl sulfoxide (B87167) (DSSO), are key reagents in this field. These homobifunctional cross-linkers contain two NHS esters that can react with the primary amines of lysine (B10760008) residues on adjacent proteins, effectively "fixing" the interaction fishersci.ienih.govfishersci.cajove.com.

DSP is a membrane-permeable, thiol-cleavable cross-linker that has been used to study the topography of proteins in rat liver microsomes and to stabilize transient and labile protein interactions in vivo for subsequent isolation and analysis jove.comnih.gov. For example, DSP cross-linking followed by immunoprecipitation can be used to isolate weak protein complexes that might otherwise be lost during standard purification procedures nih.gov.

DSSO is another amine-reactive, homobifunctional cross-linker that is particularly useful for mass spectrometry-based proteomics caymanchem.commedchemexpress.comglpbio.comuniversityofcalifornia.edu. It is a mass spectrometry-cleavable cross-linker, which simplifies the identification of cross-linked peptides and the interacting proteins caymanchem.commedchemexpress.comglpbio.comuniversityofcalifornia.edu.

| Cross-linker | Key Feature | Application in Proteomics |

| Dithiobis(succinimidyl propionate) (DSP) | Thiol-cleavable | Stabilizing weak or transient protein interactions for immunoprecipitation and analysis. nih.govjove.com |

| Disuccinimidyl sulfoxide (DSSO) | Mass spectrometry-cleavable | Facilitating the identification of cross-linked peptides and interacting proteins in mass spectrometry. caymanchem.commedchemexpress.comglpbio.comuniversityofcalifornia.edu |

Protein Cross-linking for Structural and Interaction Studies

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes. However, many of these interactions are transient or have low affinity, making them difficult to detect using conventional methods like immunoprecipitation. Chemical cross-linking serves to stabilize these labile interactions in vivo or in vitro, allowing for their subsequent isolation and analysis nih.govjove.com.

Dithiobis(succinimidyl propionate) (DSP), also known as Lomant's Reagent, is a homobifunctional and cleavable analog of this compound widely used for this purpose nih.govcephamls.com. DSP possesses two NHS ester groups separated by a 12 Å spacer arm that contains a disulfide bond jove.com. The NHS esters react with primary amines on interacting proteins, forming covalent links that trap the protein complex. Because DSP is membrane-permeable, it can be used to cross-link proteins within living cells, preserving interactions in their native environment nih.govcephamls.com.

Key features of DSP in protein interaction studies include:

Stabilization of Weak Interactions : It effectively traps transient and low-affinity PPIs that would otherwise be lost during cell lysis or purification procedures nih.gov.

Cleavable Spacer Arm : The disulfide bond in the spacer is easily cleaved by reducing agents such as dithiothreitol (B142953) (DTT). This allows the cross-linked proteins to be separated and analyzed individually by techniques like SDS-PAGE and mass spectrometry after the complex has been isolated nih.gov.

Defined Spacer Length : The 12 Å spacer arm provides a defined distance constraint, which is valuable for computational modeling and mapping the topology of protein complexes acs.orgyoutube.com.

In a typical workflow, cells are treated with DSP to cross-link protein complexes. The cells are then lysed, and the protein of interest (bait) is purified along with its cross-linked partners using affinity or immunoprecipitation methods. The disulfide bonds are then cleaved to release the interacting proteins for identification by mass spectrometry nih.govnih.gov. This technique has been instrumental in studying the topography of proteins within membranes and isolating labile multi-protein complexes for functional analysis jove.comnih.gov.

| Feature | Description | Reference |

|---|---|---|

| Reactivity | Homobifunctional N-hydroxysuccinimide (NHS) ester; reacts with primary amines (e.g., lysine residues). | nih.govcephamls.com |

| Spacer Arm Length | 12 Å | jove.com |

| Cleavability | Cleavable disulfide bond in the spacer arm, reducible by agents like DTT. | nih.gov |

| Permeability | Cell-permeable, allowing for in vivo cross-linking. | cephamls.com |